molecular formula C11H11N3O2S B5572381 2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B5572381
M. Wt: 249.29 g/mol
InChI Key: ROQXWNWZZOFSPE-UHFFFAOYSA-N
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Description

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a chemical compound with a unique structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with acetamide. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate
  • Methyl [(3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate
  • 2-[(3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Uniqueness

2-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(16)7-4-2-3-5-8(7)13-11(14)17-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXWNWZZOFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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